molecular formula C24H30N2O2 B14235296 N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide CAS No. 356054-68-7

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide

Cat. No.: B14235296
CAS No.: 356054-68-7
M. Wt: 378.5 g/mol
InChI Key: PWZJDJFTSYVDLQ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indene moiety and an isoleucinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents such as benzoyl chloride in the presence of a base like pyridine.

    Coupling with Isoleucinamide: The final step involves coupling the indene-benzoyl intermediate with isoleucinamide. This can be achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reduction of the benzoyl group to a benzyl alcohol can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving protein-protein interactions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide involves its interaction with specific molecular targets. The indene moiety may bind to hydrophobic pockets in proteins, while the isoleucinamide group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-methylbenzoyl)isoleucinamide
  • N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-chlorobenzoyl)isoleucinamide
  • N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-fluorobenzoyl)isoleucinamide

Uniqueness

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(4-ethylbenzoyl)isoleucinamide stands out due to the presence of the ethyl group on the benzoyl moiety. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties. The ethyl group may enhance its hydrophobic interactions, leading to stronger binding affinity and improved efficacy in various applications.

Properties

CAS No.

356054-68-7

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]-4-ethylbenzamide

InChI

InChI=1S/C24H30N2O2/c1-4-16(3)22(26-23(27)19-11-9-17(5-2)10-12-19)24(28)25-21-14-13-18-7-6-8-20(18)15-21/h9-16,22H,4-8H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

PWZJDJFTSYVDLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)CC)C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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